molecular formula C6HF13KO3S B143499 Potassium perfluorohexanesulfonate CAS No. 3871-99-6

Potassium perfluorohexanesulfonate

Cat. No.: B143499
CAS No.: 3871-99-6
M. Wt: 439.21 g/mol
InChI Key: MYQVHPRJHDLQNH-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, tridecafluorohexane-1-sulfonic acid potassium salt is used as a surfactant and a reagent in various chemical reactions. Its unique properties make it valuable in the synthesis of fluorinated compounds and in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the effects of perfluorinated chemicals on living organisms. It has been detected in human serum samples, indicating its potential impact on human health .

Medicine: While not commonly used in medicine, tridecafluorohexane-1-sulfonic acid potassium salt is studied for its potential toxicological effects. Research is ongoing to understand its impact on human health and to develop methods for its detection and removal from biological systems .

Industry: In industry, this compound is widely used as a surfactant in electroplating, where it acts as a chromium mist inhibitor. It is also used as an additive in fluoroprotein foam fire extinguishing agents and as a wetting agent in various applications .

Mechanism of Action

The mechanism of action of tridecafluorohexane-1-sulfonic acid potassium salt involves its interaction with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing for better spreading and wetting properties. In biological systems, it can bind to proteins and other biomolecules, potentially disrupting normal cellular functions .

Safety and Hazards

Potassium perfluorohexanesulfonate is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Carc. 2, Lact., Repr. 1B, STOT RE 1 . It’s recommended to avoid contact with skin, eyes, and clothing, and not to release it into the environment .

Future Directions

Environmental exposure to PFHxS has been associated with higher serum liver functions associated with steatosis in obese people . Future studies are needed to investigate the relationship between PFHxS in the blood and liver in humans . Also, the impact of chronic exposure to low-dose PFHxS on predisposition to non-alcoholic fatty liver disease (NAFLD) as well as on metabolic functions in diet-induced obese mice has been explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tridecafluorohexane-1-sulfonic acid potassium salt typically involves the sulfonation of perfluorohexane. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled conditions to ensure the complete conversion of the starting material to the desired product .

Industrial Production Methods: Industrial production of tridecafluorohexane-1-sulfonic acid potassium salt involves large-scale sulfonation processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tridecafluorohexane-1-sulfonic acid potassium salt primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and aqueous or organic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound. These reactions are usually carried out under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding sulfonate salts, while oxidation reactions can produce sulfonic acid derivatives .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Tridecafluorohexane-1-sulfonic acid potassium salt is unique due to its specific carbon chain length and the presence of the sulfonic acid group. This combination of features gives it distinct surfactant properties and makes it particularly effective in applications such as electroplating and fire-fighting foams .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Potassium perfluorohexanesulfonate can be achieved through a two-step process involving the synthesis of perfluorohexanesulfonyl fluoride followed by its conversion to the potassium salt.", "Starting Materials": ["Perfluorohexanesulfonic acid", "Thionyl chloride", "Potassium hydroxide", "Methanol", "Diethyl ether"], "Reaction": [ "Step 1: Synthesis of perfluorohexanesulfonyl fluoride", "1. Dissolve perfluorohexanesulfonic acid in thionyl chloride and reflux the mixture for several hours.", "2. Remove excess thionyl chloride by distillation under reduced pressure.", "3. Dissolve the resulting perfluorohexanesulfonyl chloride in methanol.", "Step 2: Conversion of perfluorohexanesulfonyl fluoride to Potassium perfluorohexanesulfonate", "4. Add a solution of potassium hydroxide in methanol to the perfluorohexanesulfonyl fluoride solution.", "5. Stir the mixture at room temperature for several hours.", "6. Add diethyl ether to the mixture to precipitate the Potassium perfluorohexanesulfonate.", "7. Collect the precipitate by filtration and dry it under vacuum." ] }

3871-99-6

Molecular Formula

C6HF13KO3S

Molecular Weight

439.21 g/mol

IUPAC Name

potassium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate

InChI

InChI=1S/C6HF13O3S.K/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);

InChI Key

MYQVHPRJHDLQNH-UHFFFAOYSA-N

Isomeric SMILES

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+]

SMILES

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+]

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K]

3871-99-6

Pictograms

Irritant

synonyms

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonic Acid Potassium Salt;  Tridecafluoro-1-hexanesulfonic Acid Potassium Salt;  Potassium (Perfluorohexyl)sulfonate;  Potassium Perfluoro-1-hexanesulfonate;  Potassium Perfluorohexanesulfonate;  Potassiu

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 1 was followed using perfluorohexanesulfonyl fluoride (7.9 g, 19.6 mmol), potassium trimethylsilanolate (2.52 g, 19.6 mmol), dry ether (150 mL), and a reaction time of nine days. Potassium perfluorohexanesulfonate (4.6 g, 53% yield) was isolated as a white solid: 19F NMR (methanol) δ -81.1 (m, --CF3 --, 3F), -114.4 (m, --CF2SO3⃝, 2F), -120.6 (m, --CF2CF2SO3⃝, 2F), -121.7 (m, --CF2 (CF2)2SO3⃝, 2F), -122.6 (m, CF3CF2CF2, 2F), 126.1 ppm (m, CF3CF2 --, 2F).
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Potassium perfluorohexanesulfonate
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium perfluorohexanesulfonate
Reactant of Route 2
Reactant of Route 2
Potassium perfluorohexanesulfonate
Reactant of Route 3
Potassium perfluorohexanesulfonate
Reactant of Route 4
Potassium perfluorohexanesulfonate

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